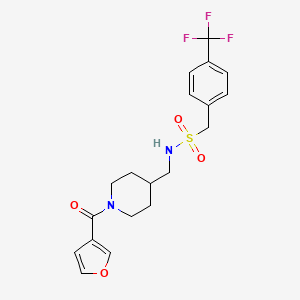

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic sulfonamide derivative featuring a piperidine scaffold modified with a furan-3-carbonyl group and a 4-(trifluoromethyl)phenyl-methanesulfonamide moiety. The compound’s structure combines a sulfonamide pharmacophore—commonly associated with enzyme inhibition and receptor modulation—with a trifluoromethylphenyl group, which enhances metabolic stability and lipophilicity.

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O4S/c20-19(21,22)17-3-1-15(2-4-17)13-29(26,27)23-11-14-5-8-24(9-6-14)18(25)16-7-10-28-12-16/h1-4,7,10,12,14,23H,5-6,8-9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMVYDWPLPUJKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound notable for its structural features, which include a piperidine ring, a furan moiety, and a trifluoromethyl-substituted phenyl group. This unique combination suggests potential biological activity, making it an interesting subject for pharmacological research.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Key Structural Features:

- Piperidine Ring: Contributes to the compound's ability to interact with biological targets.

- Furan Moiety: Known for its reactivity, which may enhance biological interactions.

- Trifluoromethyl Group: Imparts lipophilicity, potentially affecting pharmacokinetics and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential mechanisms of action.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation: Interaction with various receptors could lead to altered signaling pathways.

- Cell Cycle Interference: Potential effects on cell proliferation and apoptosis have been noted in related compounds.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of similar compounds in various cancer cell lines. For instance:

- Cytotoxicity in MDA-MB-231 Cells: Analogous compounds showed enhanced cytotoxic effects when combined with standard chemotherapy agents like doxorubicin .

Comparative Analysis with Related Compounds

A comparative table illustrates the biological activities of structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide | Moderate Antitumor | 15.2 | Exhibits cell cycle arrest |

| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide | High Antimicrobial | 12.5 | Effective against Gram-positive bacteria |

| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-pyrazole derivatives | Antioxidant Activity | 10.0 | Synergistic effects with other agents observed |

Case Study 1: Antitumor Activity

A study evaluating the antitumor potential of related piperidine derivatives demonstrated significant inhibition of tumor growth in xenograft models. The mechanism involved apoptosis induction through caspase activation, suggesting that this compound may exhibit similar effects .

Case Study 2: Antimicrobial Properties

Another investigation into structurally related sulfonamides highlighted their effectiveness against a range of bacterial pathogens. The study reported an IC50 value significantly lower than that of common antibiotics, indicating a promising avenue for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs are sulfonamide- and piperidine-based derivatives with trifluoromethylphenyl or heterocyclic substituents. Key comparisons are summarized below:

Key Differences and Implications

Core Scaffold: The piperidine core in the target compound contrasts with piperazine in analog 9g. Piperidine’s reduced basicity (vs. piperazine) may alter pharmacokinetics and target engagement . Furan-3-carbonyl vs.

Sulfonamide vs. Benzamide :

- Sulfonamides (target compound) generally exhibit stronger hydrogen-bonding capacity and acidity compared to benzamides (e.g., 6e), influencing target selectivity and solubility .

Trifluoromethylphenyl Group :

- This group is conserved across analogs (e.g., 3, 6e, 9g) and is linked to improved metabolic stability and membrane permeability due to its electronegative, hydrophobic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.